
2-(2-Oxoazetidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with a molecular formula of C10H9NO3. It is a derivative of benzoic acid, featuring an azetidinone ring, which is a four-membered lactam.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazetidin-1-yl)benzoic acid typically involves the formation of the azetidinone ring through cyclization reactions. One common method involves the condensation of aryl amines with hydroxy benzaldehyde in the presence of ethanol to form Schiff’s bases. These Schiff’s bases are then converted to 2-azetidinone derivatives by reacting with triethylamine dissolved in dioxane and chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-Oxoazetidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with biological targets, particularly enzymes involved in bacterial cell wall synthesis. The azetidinone ring can inhibit these enzymes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Penicillins: These antibiotics also contain a β-lactam ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe or high-risk bacterial infections.
Monobactams: β-lactam antibiotics that are effective against Gram-negative bacteria.
Uniqueness
2-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structure, which combines the azetidinone ring with a benzoic acid moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other β-lactam antibiotics.
Properties
CAS No. |
88072-22-4 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
VJDUFJJJHJXZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


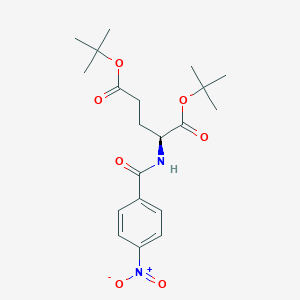
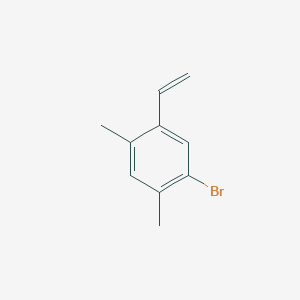
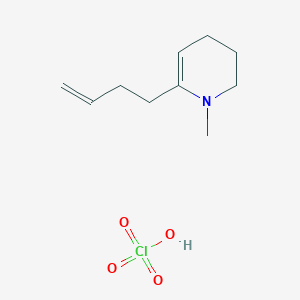
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
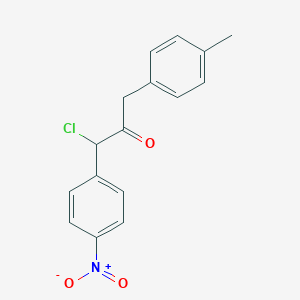
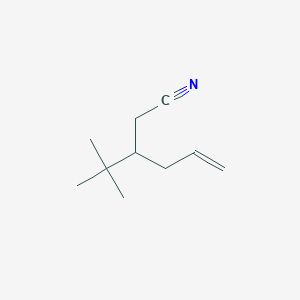


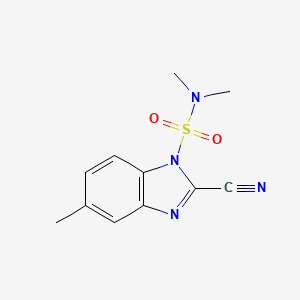
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
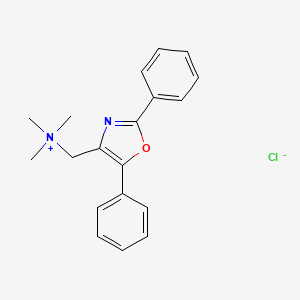

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)

